molecular formula C16H14N2O4 B1666007 Amlexanox CAS No. 68302-57-8

Amlexanox

Número de catálogo: B1666007
Número CAS: 68302-57-8
Peso molecular: 298.29 g/mol
Clave InChI: SGRYPYWGNKJSDL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Clinical Applications

  • Aphthous Ulcers
    • Study Overview : A randomized controlled trial involving 100 patients demonstrated that a 5% amlexanox oral paste significantly reduced the number and size of aphthous ulcers compared to a control treatment. Patients using this compound reported lower pain levels and recurrence rates over a follow-up period .
    • Results : The study group showed an 18% recurrence at 30 days and 14% at 60 days, while the control group had higher recurrence rates of 26% and 28%, respectively.
  • Asthma and Allergic Rhinitis
    • Historical Context : Initially used for asthma treatment, this compound has shown efficacy in reducing airway inflammation by inhibiting mast cell degranulation and cytokine release .
    • Current Status : Although not widely available in the U.S., it remains an important option in Japan for managing asthma symptoms.
  • Metabolic Disorders
    • Type 2 Diabetes and Non-Alcoholic Fatty Liver Disease (NAFLD) : Recent studies have indicated that this compound improves insulin sensitivity and hepatic steatosis in obese patients. In animal models, it has been shown to reduce hemoglobin A1c levels and improve glucose tolerance .
    • Mechanistic Insights : this compound enhances bile acid synthesis and cholesterol excretion, contributing to improved lipid profiles in diabetic models .
  • Neuroinflammation
    • Research Findings : this compound has demonstrated significant anti-inflammatory effects in neuroinflammatory models. It reduces levels of pro-inflammatory cytokines and chemokines in microglial cells exposed to lipopolysaccharides (LPS), indicating potential applications in neurodegenerative diseases .
    • Case Studies : In experiments with BV2 microglial cells, treatment with this compound led to downregulation of NF-κB and STAT3 signaling pathways, which are critical in neuroinflammatory responses .

Summary of Key Findings

Application AreaStudy TypeKey Findings
Aphthous UlcersRandomized Controlled TrialSignificant reduction in ulcer size, pain, and recurrence rates with this compound compared to control.
AsthmaHistorical ReviewEffective in reducing airway inflammation; still used clinically in Japan.
Type 2 Diabetes & NAFLDClinical & Animal StudiesImproved insulin sensitivity; reduced hepatic steatosis; lowered hemoglobin A1c levels.
NeuroinflammationExperimental StudiesReduced pro-inflammatory cytokines; potential therapeutic role in neurodegenerative diseases.

Mecanismo De Acción

Target of Action

Amlexanox primarily targets two key kinases, IKKε and TBK1 , which are enzymes linked to inflammation and metabolic regulation . It also has antagonistic effects on interleukin-3 and inhibits the release of histamine and leukotrienes .

Mode of Action

As a benzopyrano-bipyridine carboxylic acid derivative, this compound exhibits anti-inflammatory and antiallergic properties . It inhibits the chemical mediatory release of the slow-reacting substance of anaphylaxis (SRS-A) and may have antagonistic effects on interleukin-3 . It also inhibits the activity of IKKε and TBK1, leading to the downregulation of the immune system and attenuation of downstream TBK1 signaling .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a critical role in the regulation of immune responses . It also increases intracellular cAMP levels, which inhibits the release of histamine . Furthermore, it has been shown to increase the secretion of IL-6 from adipocytes through a cAMP/p38-dependent pathway .

Pharmacokinetics

This compound, when applied as a topical paste to aphthous ulcers, is largely absorbed through the gastrointestinal tract. An insignificant amount enters the bloodstream through the ulcer itself . The elimination half-life of this compound is approximately 3.5 hours, and about 17% of the drug is excreted through the kidneys .

Result of Action

This compound has been clinically proven to abort the onset, accelerate healing, and resolve the pain of aphthous ulcers (canker sores). It decreases the time ulcers take to heal . It also has anti-allergenic and anti-inflammatory properties, making it effective for atopic diseases, especially allergic asthma and rhinitis . On a molecular level, it has been shown to block IKBKE activity by interacting with the enzyme in the ATP-binding region .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in an experimental animal model of obesity, this compound was administered to examine its effects on cytokine signaling, specifically in IL-6 production . The study suggested an indirect pathway in which this compound increases the secretion of IL-6 from adipocytes through a cAMP/p38-dependent pathway .

Análisis Bioquímico

Biochemical Properties

Amlexanox interacts with various enzymes and proteins in biochemical reactions. As a benzopyrano-bipyridine carboxylic acid derivative, this compound has anti-inflammatory and antiallergic properties . It inhibits the chemical mediatory release of the slow-reacting substance of anaphylaxis (SRS-A) and may have antagonistic effects on interleukin-3 .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to significantly suppress proliferation and invasion and induce apoptosis in glioblastoma cells . Furthermore, it has been shown to alter the protein expression of the Hippo pathway by downregulating IKBKE .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been shown to selectively inhibit TBK1 and IKK-ε, producing reversible weight loss and improved insulin sensitivity, reduced inflammation, and attenuated hepatic steatosis without affecting food intake in obese mice .

Temporal Effects in Laboratory Settings

This compound’s effects change over time in laboratory settings. It has been shown to inhibit TANK-binding kinase1 (TBK1) and nuclear factor kB kinase epsilon (IKKε), leading to downregulation of the immune system and attenuation of downstream TBK1 signaling .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in a study conducted on a recessive cep290 zebrafish model of LCA, this compound was observed to reduce retinal cell death and improve visual function .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to not only increase nonsense containing mRNAs, but also leads to synthesis of a full-length functional protein, which thus prevents nonsense-mediated mRNA decay (NMD) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Amlexanox involves several steps, starting with the synthesis of intermediates. One method involves adding methanesulfonic acid to a reactor, followed by the dropwise addition of a specific compound. The mixture is heated to 75-80°C and stirred until a light yellow liquid appears. The solution is then concentrated under reduced pressure, cooled, and crystallized to obtain the intermediate .

Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized to reduce waste and improve yield. The use of methanesulfonic acid as a catalyst eliminates the need for harmful solvents like benzene or chlorobenzene, making the process safer and more environmentally friendly. The catalyst can be highly recycled, reducing production costs and increasing the reaction yield to about 90% .

Análisis De Reacciones Químicas

Types of Reactions: Amlexanox undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Comparación Con Compuestos Similares

Amlexanox is unique compared to other similar compounds due to its specific inhibitory effects on TBK1 and IKK-ε. Similar compounds include:

This compound stands out due to its broad range of applications and specific molecular targets, making it a valuable compound in both research and therapeutic contexts.

Actividad Biológica

Amlexanox is a pharmaceutical compound primarily recognized for its anti-inflammatory and antihistamine properties. Originally developed for treating recurrent aphthous ulcers, its biological activities extend to various therapeutic applications, including inflammatory diseases and metabolic disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical studies, and potential therapeutic applications.

This compound functions as an inhibitor of two key kinases: IκB kinase epsilon (IKKε) and TANK-binding kinase 1 (TBK1) . These actions lead to the downregulation of pro-inflammatory pathways, particularly those mediated by nuclear factor kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3) signaling pathways.

  • Inhibition of Inflammatory Signaling :
    • This compound has been shown to suppress LPS-induced activation of microglial cells in vitro, reducing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are markers of inflammation .
    • The compound significantly inhibits the phosphorylation of p38 MAPK and AKT, indicating its role in modulating MAPK signaling pathways .
  • Regulation of Immune Response :
    • In animal models, this compound has demonstrated the ability to inhibit dendritic cell maturation and reduce inflammation associated with autoimmune responses .

Efficacy in Clinical Studies

This compound has been evaluated in several clinical studies, particularly for oral conditions and inflammatory diseases. The following sections summarize key findings from these studies.

Topical Application for Oral Conditions

A study involving 40 patients with erosive oral lichen planus compared the efficacy of topical this compound (5% paste) against other treatments such as triamcinolone acetonide and tacrolimus. The results indicated:

  • Significant Reduction in Pain : The mean visual analog scale (VAS) scores improved markedly in the this compound group, with a 97.77% reduction noted by day 15 compared to baseline.
  • Erosive Area Improvement : The erosive area decreased significantly in the this compound-treated group compared to controls, demonstrating its effectiveness in managing oral lesions .
Treatment GroupVAS Score Reduction (%)Erosive Area Reduction (%)
This compound 5%97.7799.30
Triamcinolone Acetonide 0.1%94.0294.64
Tacrolimus 0.03%94.6498.70
Glycerin (Placebo)3.09Not significant

Treatment of Recurrent Aphthous Ulcers

In clinical trials involving recurrent aphthous ulcers (RAU), this compound was shown to accelerate healing significantly:

  • Patients treated with a 5% topical paste experienced complete ulcer healing faster than those receiving placebo treatments.
  • The maximum serum concentration achieved was noted at approximately 120 ng/mL , with steady-state concentrations reached within one week .

Case Studies and Research Findings

  • Neuroinflammation Model :
    • In vitro studies using BV2 microglial cells demonstrated that this compound treatment led to a significant decrease in pro-inflammatory cytokines and markers, underscoring its potential for treating neuroinflammatory conditions .
  • Metabolic Effects :
    • Research on Ldlr–/– mice revealed that this compound improved glucose tolerance and reduced hepatic steatosis, suggesting its utility in managing metabolic disorders .
  • Inflammatory Bowel Disease :
    • A study indicated that this compound targeted inhibition of TBK1 exacerbated DSS-induced inflammatory bowel disease in mice, highlighting its complex role in immune regulation .

Propiedades

IUPAC Name

2-amino-5-oxo-7-propan-2-ylchromeno[2,3-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-7(2)8-3-4-12-9(5-8)13(19)10-6-11(16(20)21)14(17)18-15(10)22-12/h3-7H,1-2H3,(H2,17,18)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRYPYWGNKJSDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC3=NC(=C(C=C3C2=O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022595
Record name Amlenanox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Amlexanox
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015160
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.46e-01 g/L
Record name Amlexanox
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015160
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

As a benzopyrano-bipyridine carboxylic acid derivative, amlexanox has anti-inflammatory and antiallergic properties. It inhibits chemical mediatory release of the slow-reacting substance of anaphylaxis (SRS-A) and may have antagonistic effects on interleukin-3. When cells are under stress, they release an inactive form of human fibroblast growth factor 1 (FGF-1), a potent mitogen (entity that causes mitosis). Amlexanox binds to FGF1, increasing its conformational stability, sterically blocking Cu(2+) induced oxidation which normally leads to activation of FGF-1.
Record name Amlexanox
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01025
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

68302-57-8
Record name Amlexanox
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68302-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amlexanox [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068302578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amlexanox
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01025
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amlenanox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 68302-57-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMLEXANOX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRL1C2459K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Amlexanox
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015160
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amlexanox
Reactant of Route 2
Amlexanox
Reactant of Route 3
Amlexanox
Reactant of Route 4
Amlexanox
Reactant of Route 5
Amlexanox
Reactant of Route 6
Amlexanox

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.